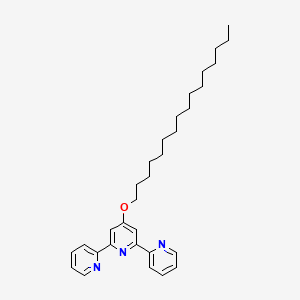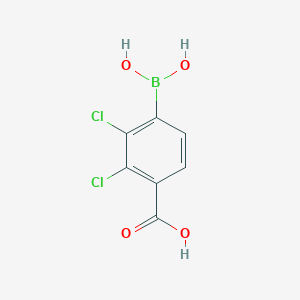
4-Borono-2,3-dichlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Borono-2,3-dichlorobenzoic acid is a chemical compound with the CAS Number: 2351934-06-8 . It has a molecular weight of 234.83 . The IUPAC name for this compound is this compound . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5BCl2O4/c9-5-3 (7 (11)12)1-2-4 (6 (5)10)8 (13)14/h1-2,13-14H, (H,11,12) . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid substance . The country of origin for this compound is CN .Applications De Recherche Scientifique
Boron Removal in Seawater Desalination
The development of seawater desalination using membrane technology has highlighted the challenge of removing boron from drinking water. Studies have systematically linked the physicochemical properties and speciation of boric acid to its removal by nanofiltration (NF) and reverse osmosis (RO) membranes. Key factors influencing boron transport in NF/RO filtration processes have been identified, with pH playing a crucial role. This research underscores the need for further optimization to enhance boron removal in desalination applications (Tu, Nghiem, & Chivas, 2010).
Boronic Acid in Drug Discovery
Boronic acids have become increasingly important in drug discovery, with several boronic acid drugs approved by regulatory agencies. Their incorporation into medicinal chemistry has been driven by their potential to enhance drug potency and improve pharmacokinetics. This review covers the discovery processes of boronic acid drugs, emphasizing the synthetic developments and the rationale behind their inclusion in organic compounds (Plescia & Moitessier, 2020).
Boron-Containing Compounds as Antifungal Agents
The variety and effects of boron-containing compounds (BCCs) on fungi reveal significant social and economic benefits. Novel synthetic BCCs have shown effectiveness against pathogenic species, with some approved for human use. This review highlights the antifungal properties of BCCs, suggesting their potential as environmental protectors and antimycotic agents (Estevez-Fregoso et al., 2021).
Boron in Nuclear Reactor Safety
Boron's role in nuclear reactor safety is critical due to its large neutron absorption cross-section. Research has focused on boron dilution accidents, with studies on boron transport models and the effects of power feedback under such accidents. This comprehensive review summarizes the current status and identifies challenges in understanding boron dilution scenarios (Yu et al., 2020).
Removal of Boron by Layered Double Hydroxides
Layered double hydroxides (LDHs) show promise for removing boron species, offering a cost-effective alternative to current methods. The primary mechanism appears to be anion exchange, with solution pH and thermal activation influencing boron sorption. This review discusses the potential of LDHs for boron removal and suggests areas for future research (Theiss, Ayoko, & Frost, 2013).
Mécanisme D'action
Target of Action
Boron-containing compounds are often used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
In the context of suzuki–miyaura coupling, organoboron reagents participate in transmetalation, a process where organic groups are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling, it may be involved in the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
Result of Action
As a potential reagent in suzuki–miyaura coupling, its action could result in the formation of new carbon–carbon bonds .
Action Environment
The environmental release category (erc) could provide some insights into how the compound’s use conditions might impact its release to the environment .
Propriétés
IUPAC Name |
4-borono-2,3-dichlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUFTOFUMFTBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(=O)O)Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


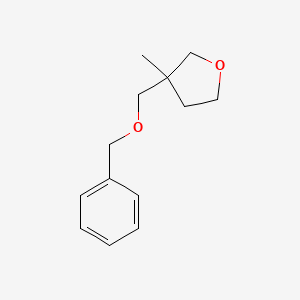
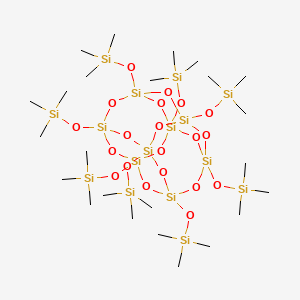
![1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]](/img/structure/B6292238.png)
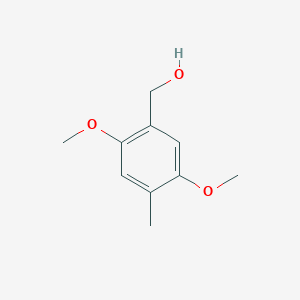
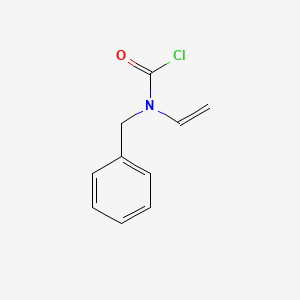

![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)
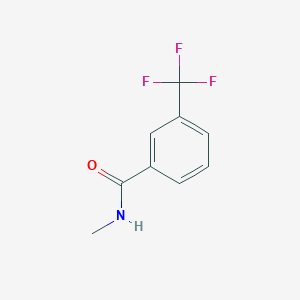
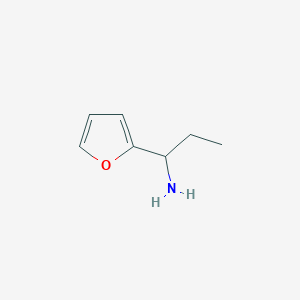

![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)

